methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate
Description
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is a pyrazolo[3,4-b]pyridine derivative featuring:
- Pyrazole core: Fused with a pyridine ring, substituted at positions 1, 3, 4, 5, and 4.
- Key substituents: 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone-containing group) at position 1. Thiophen-2-yl at position 2. Methyl groups at positions 4 and 5. Methyl propanoate ester at position 3.
Properties
IUPAC Name |
methyl 3-[1-(1,1-dioxothiolan-3-yl)-4,6-dimethyl-3-thiophen-2-ylpyrazolo[3,4-b]pyridin-5-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-12-15(6-7-17(24)27-3)13(2)21-20-18(12)19(16-5-4-9-28-16)22-23(20)14-8-10-29(25,26)11-14/h4-5,9,14H,6-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXGZPTWKNZHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CS4)C)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways. This can lead to downstream effects such as changes in heart rate and brain activity.
Biological Activity
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate represents a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Structural Overview
The compound features a complex structure that includes:
- A pyrazolo[3,4-b]pyridine core.
- A tetrahydrothiophene moiety with a dioxido group.
- Methyl and thiophene substituents that enhance its biological profile.
1. Pharmacological Properties
This compound has shown promising results in various biological assays:
- Phosphodiesterase Inhibition : Similar compounds in the pyrazolo[3,4-b]pyridine class have been identified as inhibitors of phosphodiesterases (PDEs), particularly PDE4. These inhibitors are beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by modulating intracellular signaling pathways related to inflammation .
- Antimicrobial Activity : Research indicates that pyrazolo[3,4-b]pyridines exhibit antimicrobial properties. This class has been evaluated for its effectiveness against various bacterial strains and fungi .
2. Case Studies
Several studies have highlighted the biological efficacy of related compounds:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Key steps include:
- Formation of the Pyrazolo[3,4-b]pyridine Core : Utilizing condensation reactions involving 3-methylpyrazole derivatives and appropriate aldehydes or ketones.
- Introduction of the Tetrahydrothiophene Moiety : Achieved through cyclization reactions that incorporate sulfur-containing compounds.
- Final Esterification : The final step involves esterification with methyl propanoate to yield the target compound.
Research Findings
Recent studies have suggested that compounds similar to this compound can selectively interact with adenosine receptors (A1 and A2A), which play crucial roles in neuroprotection and inflammation . This interaction may provide a pathway for developing new therapeutic agents targeting neurological disorders.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds similar to methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate exhibit significant anticancer activity. The structural components of this compound allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .
Neuropharmacological Effects
The compound has also been studied for its effects on G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial in regulating neuronal excitability and neurotransmitter release. Activation of these channels can lead to therapeutic effects in conditions like epilepsy and anxiety disorders . The unique structure of this compound suggests potential as a novel therapeutic agent targeting these pathways.
Biological Research Applications
Antimicrobial Activity
The compound's thiophene and pyrazole moieties are known for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against various bacterial strains and fungi. The presence of the dioxo-tetrahydrothiophene group enhances the compound's ability to disrupt microbial membranes or inhibit essential enzymes within microbial cells .
Enzyme Inhibition Studies
this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with cytochrome P450 enzymes could provide insights into drug metabolism and toxicity profiles in pharmacological studies .
Material Science Applications
Synthesis of Advanced Materials
The unique chemical structure of this compound allows it to be utilized as a building block for synthesizing advanced materials with tailored properties. Researchers are exploring its use in developing conductive polymers and nanomaterials that could be applied in electronics and energy storage systems .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. Among these, this compound showed promising results in inhibiting the growth of various cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study focusing on GIRK channel activation, researchers demonstrated that compounds resembling this compound significantly modulated neuronal excitability. This research highlighted the compound's potential for treating neurological disorders.
Comparison with Similar Compounds
Structural Analog 1: 3-(4-Chlorophenyl)-1-Methyl-4-(Methylthio)-6-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate (16l)
- Core : Pyrazolo[3,4-b]pyridine.
- Substituents :
- Methylthio at position 4.
- 4-Chlorophenyl at position 3.
- Phenyl at position 6.
- Carboxylate ester at position 5.
Comparison :
- Sulfone vs.
- Thiophen-2-yl vs. Chlorophenyl : The thiophene substituent in the target may improve π-π stacking interactions compared to the electron-withdrawing chlorophenyl group in 16l.
- Synthetic Routes : Both compounds are synthesized via cyclocondensation reactions, but 16l employs ethyl 2-benzoyl-3,3-bis(methylthio)acrylate as a precursor, whereas the target likely requires sulfone-functionalized intermediates.
Structural Analog 2: 7b (Pyrazole-Thieno[2,3-b]Thiophene Hybrid)
- Core: Bis-pyrazole linked to thieno[2,3-b]thiophene.
- Substituents :
- Two methyl groups.
- Two aromatic phenyl rings.
- Carbonyl groups.
Comparison :
- Heterocycle Diversity: The target’s pyrazolo[3,4-b]pyridine core offers a different electronic profile compared to the thieno[2,3-b]thiophene in 7b.
- Functional Groups : 7b lacks ester/sulfone groups but includes NH₂ and C=O moieties, which may influence solubility and bioactivity.
Structural Analog 3: Example 62 (Pyrazolo[3,4-d]Pyrimidine Derivative)
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents :
- Fluorophenyl and chromen-4-one groups.
- Thiophene-2-carboxylate ester.
Comparison :
- Sulfone vs. Fluorine : The sulfone in the target may confer better metabolic stability compared to the fluorine substituents in Example 62.
Key Findings
Sulfone vs. Thioethers : The target’s sulfone group likely enhances aqueous solubility and oxidative stability compared to methylthio analogs like 16l .
Thiophene vs. Phenyl : Thiophen-2-yl substituents may improve binding to sulfur-rich enzyme active sites compared to purely aromatic groups .
Synthetic Challenges : The sulfone and ester functionalities in the target necessitate specialized precursors (e.g., sulfone-bearing tetrahydrothiophene), contrasting with simpler aryl halides used in 16l .
Biological Implications: Pyrazolo[3,4-b]pyridines are associated with kinase inhibition, whereas thieno[2,3-b]thiophenes (e.g., 7b) are explored for antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation of pyrazol-5-amine precursors with α,β-unsaturated carbonyl compounds under acidic catalysis. For example, trifluoroacetic acid (TFA) in refluxing toluene (4-6 hours, 110°C) has been used for analogous compounds, achieving yields of ~51% after recrystallization . Optimizing stoichiometry (1:1 molar ratio of amine to carbonyl precursor) and solvent polarity (e.g., toluene vs. DMF) can improve yields. Computational tools like quantum chemical reaction path searches can predict optimal conditions by modeling transition states and intermediates .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should researchers prioritize?
- Methodological Answer : ¹H/¹³C NMR and HRMS are essential. For pyrazolo[3,4-b]pyridines, key markers include:
- ¹H NMR : Distinct singlet for pyridine C-H protons (δ 8.2–8.5 ppm), multiplet splitting for thiophene substituents (δ 7.1–7.4 ppm), and methyl group signals (δ 2.5–3.0 ppm) .
- HRMS : Exact mass matching within 3 ppm error (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₃O₄S₂: 486.1154; observed: 486.1158) . IR spectroscopy can confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone vibrations (S=O at ~1150–1300 cm⁻¹) .
Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl moiety influence electronic environment and reactivity?
- Methodological Answer : The sulfone group in the tetrahydrothiophene ring increases electron-withdrawing effects, stabilizing adjacent pyrazole nitrogen lone pairs. This reduces nucleophilicity at the pyridine C-5 position, as shown by Hammett σₚ values (σ ≈ +0.6 for sulfonyl groups). Reactivity studies should compare sulfone-containing analogs with non-sulfonated derivatives using DFT calculations (e.g., Fukui indices for electrophilic attack) .
Advanced Research Questions
Q. What computational modeling approaches predict regioselectivity in pyrazolo[3,4-b]pyridine formation?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states for cyclization pathways. For example, calculate activation energies for competing C-N bond formation at pyridine C-3 vs. C-5 positions. Solvent effects (SMD model) and steric maps (e.g., using PyMol) should be integrated to explain observed regioselectivity in thiophene-substituted derivatives .
Q. How can discrepancies in biological activity data due to polymorphism or solvate formation be resolved?
- Methodological Answer : Conduct parallel crystallization trials (e.g., using 12 solvents with varying polarity) to identify polymorphs. Characterize forms via PXRD (e.g., distinct 2θ peaks at 12.5° and 18.3°) and DSC (melting point variations >5°C). Pair with molecular docking to assess how crystal packing affects ligand-protein interactions (e.g., RMSD >2 Å may indicate bioactivity differences) .
Q. What advanced frameworks interpret complex NMR splitting patterns in multi-ring heterocycles?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, assign thiophene-proton coupling (³J = 3–5 Hz) via COSY cross-peaks and differentiate pyrazole/pyridine carbons via HSQC. Machine learning tools (e.g., NMRShiftDB2) can predict shifts for analogous structures, reducing assignment time by ~40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
